N-[(2Z,5Z)-4-hydroxy-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazol-2(5H)-ylidene]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-[(2Z)-5-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes an indole, thiazolidine, and sulfonamide moiety
Preparation Methods
The synthesis of 4-METHYL-N-[(2Z)-5-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE involves several steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Formation of the Thiazolidine Moiety: Thiazolidine can be synthesized by the reaction of cysteine with aldehydes or ketones.
Coupling of Indole and Thiazolidine: The indole and thiazolidine moieties are coupled through a condensation reaction.
Introduction of the Sulfonamide Group:
Chemical Reactions Analysis
4-METHYL-N-[(2Z)-5-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl chloride is replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with various aldehydes and ketones to form new derivatives.
Scientific Research Applications
4-METHYL-N-[(2Z)-5-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[(2Z)-5-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It affects various biochemical pathways, including those related to cell proliferation and apoptosis.
Comparison with Similar Compounds
4-METHYL-N-[(2Z)-5-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE can be compared with other similar compounds:
Similar Compounds: Other sulfonamides, indole derivatives, and thiazolidine compounds.
Uniqueness: The unique combination of indole, thiazolidine, and sulfonamide moieties in this compound provides distinct chemical and biological properties that are not observed in other similar compounds
Properties
Molecular Formula |
C19H15N3O4S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[4-hydroxy-5-(5-methyl-2-oxoindol-3-yl)-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H15N3O4S2/c1-10-3-6-12(7-4-10)28(25,26)22-19-21-18(24)16(27-19)15-13-9-11(2)5-8-14(13)20-17(15)23/h3-9,24H,1-2H3,(H,21,22) |
InChI Key |
RTLXTNIBEQBGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.